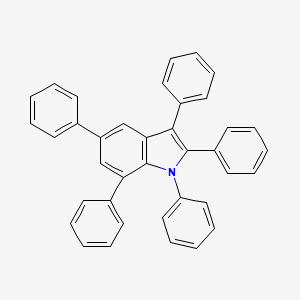
1,2,3,5,7-Pentaphenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5,7-Pentaphenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have diverse biological and clinical applications . The unique structure of this compound, with five phenyl groups attached to the indole core, makes it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5,7-Pentaphenyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known process for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis or other efficient synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired product purity. Industrial processes often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5,7-Pentaphenyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole core .
Wissenschaftliche Forschungsanwendungen
1,2,3,5,7-Pentaphenyl-1H-indole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,3,5,7-Pentaphenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific application and the compound’s structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trisubstituted Indoles: These compounds have three substituents on the indole core and are used in similar applications.
1,2,3,4-Tetrahydrocarbazoles: These compounds have a partially saturated indole core and are studied for their biological activities.
Spiroindolines: These compounds have a spirocyclic structure and are used in medicinal chemistry.
Uniqueness
1,2,3,5,7-Pentaphenyl-1H-indole is unique due to its five phenyl groups, which impart distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
849071-27-8 |
|---|---|
Molekularformel |
C38H27N |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
1,2,3,5,7-pentakis-phenylindole |
InChI |
InChI=1S/C38H27N/c1-6-16-28(17-7-1)32-26-34(29-18-8-2-9-19-29)38-35(27-32)36(30-20-10-3-11-21-30)37(31-22-12-4-13-23-31)39(38)33-24-14-5-15-25-33/h1-27H |
InChI-Schlüssel |
KLMZWEWDJBHSSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=C(C(=C2)C4=CC=CC=C4)N(C(=C3C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)


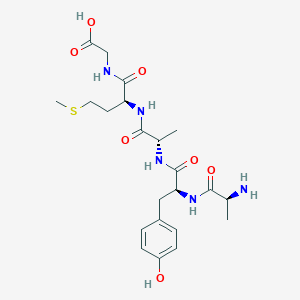
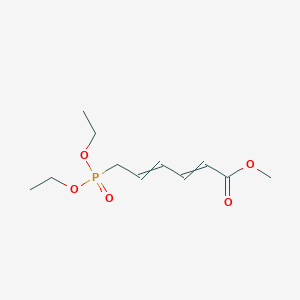
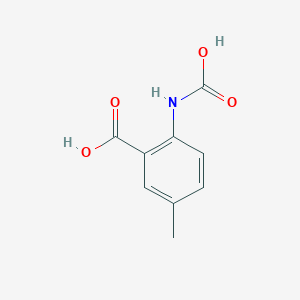
![Tris[3,5-bis(2,4,6-trimethylphenyl)phenyl]phosphane](/img/structure/B14179721.png)

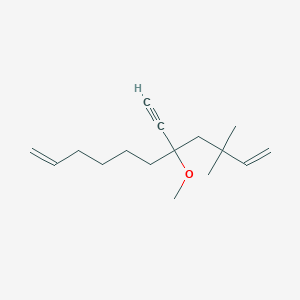
![(1S,2S)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14179741.png)
![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)
